4-Pyrimidinol, 6-amino-2,5-dimethyl-

説明

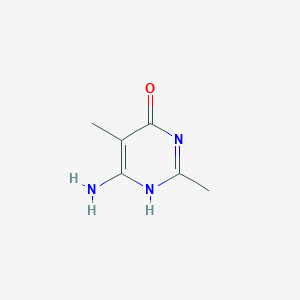

4-Pyrimidinol, 6-amino-2,5-dimethyl- is a heterocyclic organic compound with the molecular formula C6H9N3O. It is characterized by a pyrimidine ring substituted with amino and methyl groups, which contribute to its unique chemical properties and reactivity. This compound is of interest in various fields including medicinal chemistry, organic synthesis, and materials science due to its potential biological activities and versatile chemical behavior.

準備方法

Synthetic Routes and Reaction Conditions

Starting Materials: The synthesis of 4-Pyrimidinol, 6-amino-2,5-dimethyl- typically begins with readily available precursors such as guanidine hydrochloride and ethyl acetoacetate.

Reaction Steps:

Reaction Conditions: These reactions are generally carried out under controlled temperatures, often in the range of 50-100°C, and may require catalysts such as acids or bases to facilitate the cyclization and substitution processes.

Industrial Production Methods

In an industrial setting, the production of 4-Pyrimidinol, 6-amino-2,5-dimethyl- may involve:

Large-scale reactors: To handle the bulk quantities of starting materials.

Continuous flow processes: To ensure consistent quality and yield.

Purification steps: Including crystallization and recrystallization to obtain the pure compound.

化学反応の分析

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, often leading to the formation of N-oxides.

Reduction: Reduction reactions can convert nitro groups to amino groups, enhancing the compound’s reactivity.

Common Reagents and Conditions

Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate.

Reducing Agents: Including sodium borohydride or lithium aluminum hydride.

Catalysts: Acids (e.g., sulfuric acid) or bases (e.g., sodium hydroxide) to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine N-oxides, while reduction can produce various amino derivatives.

科学的研究の応用

Chemistry

Synthesis of Derivatives: Used as a building block for synthesizing more complex molecules.

Catalysis: Acts as a ligand in coordination chemistry, aiding in catalytic processes.

Biology

Enzyme Inhibition: Potential inhibitor of enzymes involved in nucleotide synthesis.

Antimicrobial Activity: Exhibits activity against certain bacterial and fungal strains.

Medicine

Drug Development: Investigated for its potential as a pharmacophore in drug design.

Therapeutic Agents: Explored for its anti-inflammatory and anticancer properties.

Industry

Material Science: Used in the development of novel materials with specific electronic or optical properties.

Agriculture: Potential use as a pesticide or herbicide due to its biological activity.

作用機序

The mechanism by which 4-Pyrimidinol, 6-amino-2,5-dimethyl- exerts its effects involves:

Molecular Targets: Binding to specific enzymes or receptors, altering their activity.

Pathways: Interfering with nucleotide synthesis pathways, leading to inhibition of cell proliferation.

類似化合物との比較

Similar Compounds

2-Amino-4,6-dimethylpyrimidine: Similar structure but lacks the hydroxyl group.

4-Hydroxy-2,6-dimethylpyrimidine: Similar but with different substitution pattern.

Uniqueness

4-Pyrimidinol, 6-amino-2,5-dimethyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of amino and hydroxyl groups on the pyrimidine ring makes it particularly versatile in various chemical reactions and applications.

This detailed overview provides a comprehensive understanding of 4-Pyrimidinol, 6-amino-2,5-dimethyl-, covering its synthesis, reactions, applications, and comparison with similar compounds

生物活性

4-Pyrimidinol, 6-amino-2,5-dimethyl- (also known as 6-amino-2,5-dimethylpyrimidin-4-ol) is a compound of interest in medicinal chemistry due to its biological activity, particularly its interaction with various molecular targets implicated in cancer and other diseases. This article provides an overview of its biological activities, mechanisms of action, and potential therapeutic applications.

The primary biological activity of 4-Pyrimidinol, 6-amino-2,5-dimethyl- is attributed to its role as an inhibitor of the Fibroblast Growth Factor Receptor 4 (FGFR4) . FGFR4 is involved in several signaling pathways that regulate cell proliferation and survival. The compound inhibits FGFR4 activity, leading to a decrease in cell proliferation, particularly in cancer cells. This inhibition also affects the PI3K/NOX pathway , which is crucial for various cellular functions including growth and metabolism.

Biological Activity Overview

The biological activities of 4-Pyrimidinol, 6-amino-2,5-dimethyl- can be summarized as follows:

Case Studies and Research Findings

Recent studies have highlighted the potential of 4-Pyrimidinol derivatives in cancer therapy:

- Hepatocellular Carcinoma (HCC) Study : In vitro studies using Hep3B cell lines showed that compounds derived from 4-Pyrimidinol exhibited significant anti-proliferative effects. The compounds demonstrated IC50 values indicating potent FGFR4 inhibition compared to existing treatments like BLU9931 .

- Molecular Docking Studies : Computational studies have elucidated the binding interactions between 4-Pyrimidinol derivatives and FGFR4. These studies suggest that specific substitutions on the pyrimidine ring enhance selectivity for FGFR4 over other FGFR isoforms (FGFR1-3), providing insights into structure-activity relationships (SAR) that could inform future drug design .

- Safety Profile Assessment : Preliminary evaluations indicate a favorable safety profile for these compounds against normal human lung fibroblast cells (WI-38), suggesting potential therapeutic applications with manageable side effects .

特性

IUPAC Name |

4-amino-2,5-dimethyl-1H-pyrimidin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3O/c1-3-5(7)8-4(2)9-6(3)10/h1-2H3,(H3,7,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTWYAOBHRPLHQG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(NC1=O)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00162177 | |

| Record name | 4-Pyrimidinol, 6-amino-2,5-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00162177 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14278-61-6 | |

| Record name | 4-Pyrimidinol, 6-amino-2,5-dimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014278616 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Pyrimidinol, 6-amino-2,5-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00162177 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。